molecular formula C25H22N2O5 B8805965 Fmoc-D-4-Carbamoylphe

Fmoc-D-4-Carbamoylphe

Cat. No.: B8805965
M. Wt: 430.5 g/mol
InChI Key: MUNGLNMRFZUOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-4-Carbamoylphe is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-4-Carbamoylphe typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amine group using Fmoc chloride in the presence of a base like triethylamine.

    Coupling Reaction: The protected amine is then coupled with a carboxylic acid derivative, such as 4-carbamoylbenzoic acid, using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Deprotection: The Fmoc group is removed using a base like piperidine to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbamoyl group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl or fluorenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-D-4-Carbamoylphe would depend on its specific application. For instance, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Carbamoyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butanoic acid
  • 3-(4-Carbamoyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-acetic acid

Uniqueness

The unique combination of the fluorenyl and carbamoyl groups in Fmoc-D-4-Carbamoylphe may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)

InChI Key

MUNGLNMRFZUOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O

Origin of Product

United States

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